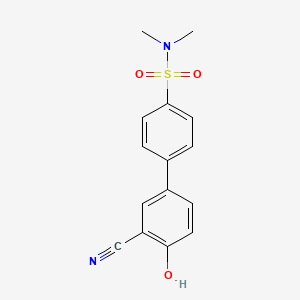
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4NDS95) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid with a molecular formula of C14H15N2O2S. 2C4NDS95 has been shown to have a wide range of applications, including in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and in the development of new drugs.
Wirkmechanismus
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to act as an inhibitor of enzymes, such as proteases and phosphatases. It has also been shown to act as an antagonist of G-protein-coupled receptors. Additionally, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to interact with various intracellular signaling pathways, such as those involving cAMP and calcium.
Biochemical and Physiological Effects
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. Additionally, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to interact with various intracellular signaling pathways, such as those involving cAMP and calcium. Furthermore, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for lab experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it has a wide range of biochemical and physiological effects, making it an ideal compound for studying various biochemical and physiological processes. However, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% also has some limitations. It is a relatively expensive compound, and it is not very soluble in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. It could be used to study the mechanisms of action of various drugs, as well as to synthesize new drugs. Additionally, it could be used to study cell signaling pathways and to develop new therapeutic agents. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, as well as to develop new compounds with desired biochemical and physiological effects. Finally, it could be used to study the effects of various environmental factors on biochemical and physiological processes.
Synthesemethoden
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized in a two-step process. First, 4-N,N-dimethylsulfamoylphenol is reacted with sodium cyanide in aqueous solution to form the intermediate 2-cyano-4-N,N-dimethylsulfamoylphenol. This intermediate is then reacted with sodium hydroxide in aqueous solution to form the final product, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. This synthesis method has been shown to be efficient, with a yield of 95% of the desired product.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used in the study of biochemical and physiological processes, as well as in the development of new drugs. For example, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used to study the mechanisms of action of various drugs, as well as to synthesize new drugs. Additionally, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in the study of cell signaling pathways and in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
4-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQYLOCQLCYZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

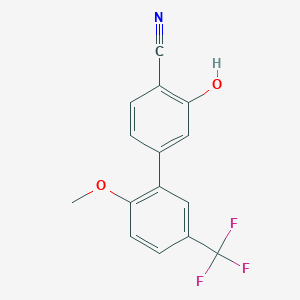
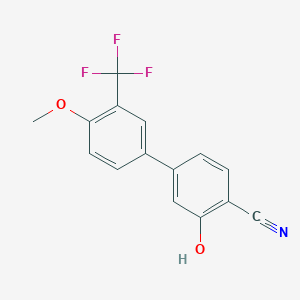
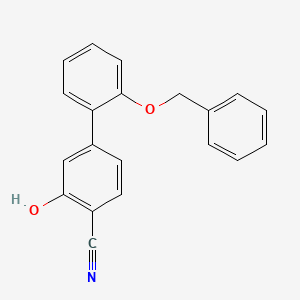
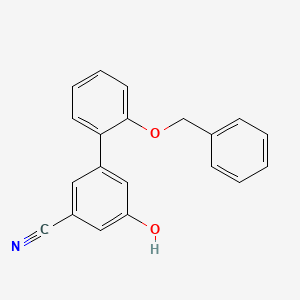
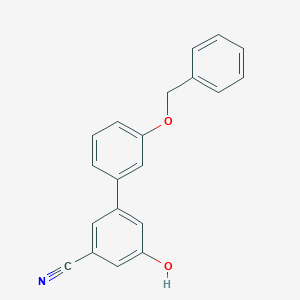
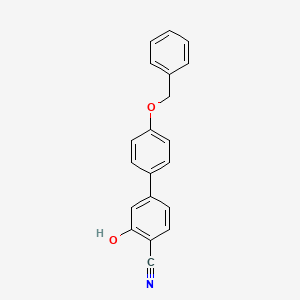
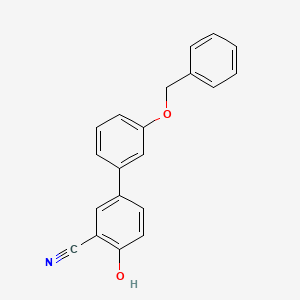
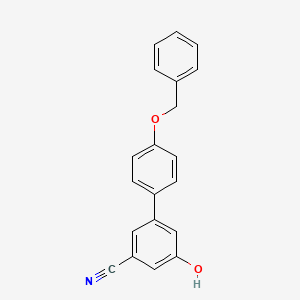
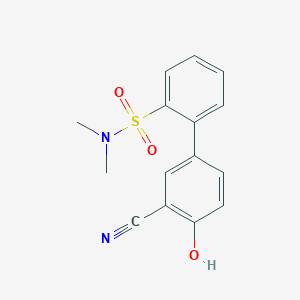
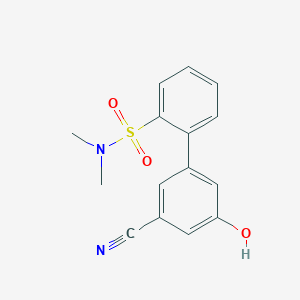
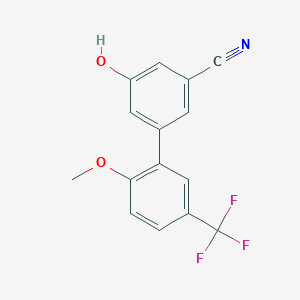
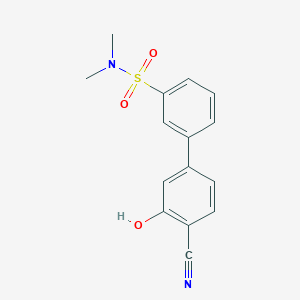
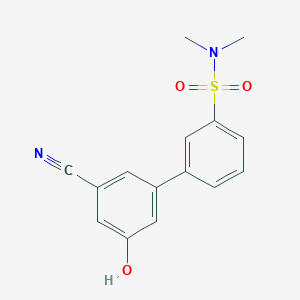
![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)